1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a fluorophenyl group, a furylmethyl group, and a pyrazolopyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrazolopyridine core. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrazolopyridine core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl and furylmethyl groups is often accomplished through substitution reactions using reagents such as fluorobenzene and furfural.
Amidation: The final step usually involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acids.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The fluorophenyl and furylmethyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases, with studies focusing on its pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes related to disease pathways.
The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolopyridines: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups that may have different pharmacological profiles.
Furylmethyl Derivatives: Compounds with furylmethyl groups that may differ in their chemical reactivity and biological effects.
The uniqueness of 1-(4-fluorophenyl)-N~4~-(2-furylmethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H17FN4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17FN4O2/c1-12-10-17(20(26)22-11-16-4-3-9-27-16)18-13(2)24-25(19(18)23-12)15-7-5-14(21)6-8-15/h3-10H,11H2,1-2H3,(H,22,26) |
InChI Key |
JLRCYBFOMBVRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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